molecular formula C7H11NO3 B12442613 Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-

Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-

Cat. No.: B12442613
M. Wt: 157.17 g/mol
InChI Key: WRUSVQOKJIDBLP-UHFFFAOYSA-N
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Description

Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- is a compound belonging to the class of N-acyl-amino acids. It is also known by its IUPAC name, 2-(2-methylbut-2-enoylamino)acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- typically involves the reaction of glycine with an appropriate acylating agent. One common method is the reaction of glycine with tiglic acid (2-methyl-2-butenoic acid) under suitable conditions to form the desired product . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- involves its interaction with specific molecular targets and pathways. As an N-acyl-amino acid, it can participate in various biochemical processes, including enzyme catalysis and signal transduction. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-(2-methylbut-2-enoylamino)acetic acid

InChI

InChI=1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10)

InChI Key

WRUSVQOKJIDBLP-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)NCC(=O)O

Origin of Product

United States

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